Antifungal Potency of the 3,4-Dichloro Substitution Pattern Versus Fluconazole and Miconazole
In a head-to-head antifungal panel, the 3,4-dichlorobenzyl-substituted triazole derivative 5b exhibited MIC values of 1 μg/mL (C. utilis), 8 μg/mL (A. flavus), 0.5 μg/mL (B. yeast), 1 μg/mL (C. albicans), and 4 μg/mL (C. mycoderma), representing 2- to 512-fold superior potency compared to fluconazole (MIC range 1–256 μg/mL) and 4- to 512-fold superiority over miconazole (MIC range 4–256 μg/mL) across the same five fungal strains [1]. This 3,4-dichlorobenzyl congener, which shares the identical 3,4-dichlorophenyl pharmacophore with the target compound, also formed a supramolecular complex with CYP51 via a hydrogen bond between the triazole 4-nitrogen and the active-site histidine residue, a binding mode not observed for the 4-nitrobenzyl analog 5d, which was inactive (MIC >256 μg/mL against all strains) [1].
| Evidence Dimension | In vitro antifungal MIC (μg/mL) against five fungal strains |
|---|---|
| Target Compound Data | 3,4-Dichlorobenzyl triazole 5b: MIC = 0.5–8 μg/mL across C. utilis, A. flavus, B. yeast, C. albicans, C. mycoderma |
| Comparator Or Baseline | Fluconazole: MIC = 1–256 μg/mL; Miconazole: MIC = 4–256 μg/mL; 4-Nitrobenzyl analog 5d: MIC >256 μg/mL (all strains) |
| Quantified Difference | 2- to 512-fold more potent than fluconazole; 4- to 512-fold more potent than miconazole; >256-fold more potent than inactive 5d |
| Conditions | Standard two-fold serial dilution in 96-well microtest plates per NCCLS guidelines; five fungal strains tested |
Why This Matters
The 3,4-dichloro substitution pattern confers quantitatively meaningful antifungal potency gains over clinical azole standards, while the 4-nitrobenzyl analog is completely inactive, demonstrating that chlorine position is a critical determinant of CYP51-target engagement.
- [1] Wang, Q.P.; Zhang, J.Q.; Damu, G.L.V.; Wan, K.; Zhang, H.Z.; Zhou, C.H. Discovery of potential antifungal triazoles: design, synthesis, biological evaluation, and preliminary antifungal mechanism exploration. Med. Chem. Commun. 2017, 8(8), 1631–1639. Table 1. DOI: 10.1039/c7md00112f. View Source
